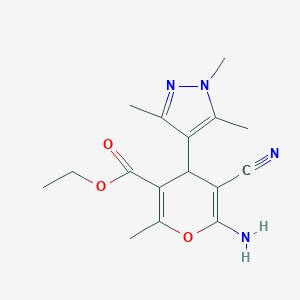![molecular formula C20H21F2N5O2 B280174 [7-Difluoromethyl-5-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone](/img/structure/B280174.png)
[7-Difluoromethyl-5-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[7-Difluoromethyl-5-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone, also known as PF-06463922, is a small molecule inhibitor that targets the protein kinase called IRAK4. IRAK4 plays a crucial role in the inflammatory response of the body, making it a promising target for the treatment of various inflammatory diseases.
Mecanismo De Acción
[7-Difluoromethyl-5-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone inhibits the activity of IRAK4, a protein kinase that plays a critical role in the activation of the innate immune response. IRAK4 is involved in the signaling pathway that leads to the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation. By inhibiting IRAK4, this compound blocks the activation of NF-κB and reduces the production of pro-inflammatory cytokines, leading to a decrease in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation in preclinical models of rheumatoid arthritis, lupus, and psoriasis. The compound has also been shown to reduce joint damage and improve disease symptoms in animal models of rheumatoid arthritis. In human clinical trials, this compound has been shown to reduce the levels of inflammatory biomarkers in the blood of patients with rheumatoid arthritis, indicating a reduction in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[7-Difluoromethyl-5-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone has several advantages for use in lab experiments. The compound has a high degree of selectivity for IRAK4, making it a useful tool for studying the role of IRAK4 in the innate immune response. This compound also has a favorable safety profile, making it suitable for use in animal models and human clinical trials. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in certain experimental settings.
Direcciones Futuras
There are several future directions for the research and development of [7-Difluoromethyl-5-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone. One potential direction is the investigation of the compound's efficacy in other inflammatory diseases such as inflammatory bowel disease and multiple sclerosis. Another direction is the development of combination therapies that target multiple components of the inflammatory response pathway. Additionally, the optimization of the compound's pharmacokinetic properties could improve its efficacy and reduce the frequency of dosing. Overall, this compound shows promise as a potential therapeutic agent for the treatment of inflammatory diseases and warrants further investigation.
Métodos De Síntesis
The synthesis of [7-Difluoromethyl-5-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone involves a series of chemical reactions that start with the condensation of 4-methoxyphenylhydrazine with ethyl 2-oxo-4-phenylbutyrate to form the pyrazolopyrimidine core. The core is then functionalized with difluoromethyl and piperazine groups to create the final compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
[7-Difluoromethyl-5-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone has been extensively studied in preclinical models for its potential therapeutic use in various inflammatory diseases such as rheumatoid arthritis, lupus, and psoriasis. The compound has shown promising results in reducing inflammation and improving disease symptoms in animal models. This compound has also been tested in human clinical trials for the treatment of rheumatoid arthritis and has demonstrated a favorable safety profile with no serious adverse events reported.
Propiedades
Fórmula molecular |
C20H21F2N5O2 |
|---|---|
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C20H21F2N5O2/c1-25-7-9-26(10-8-25)20(28)15-12-23-27-17(18(21)22)11-16(24-19(15)27)13-3-5-14(29-2)6-4-13/h3-6,11-12,18H,7-10H2,1-2H3 |
Clave InChI |
FQVOOPHRDVMCKS-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=C(C=C4)OC |
SMILES canónico |
CN1CCN(CC1)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 13-(3-furylmethylene)-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B280093.png)
![2-amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280094.png)
![methyl (2E)-2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B280096.png)
![2-amino-4-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280097.png)
![Methyl 4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280098.png)

![methyl 7-methyl-3-oxo-5-phenyl-2-(2-quinoxalinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280100.png)
![2-Amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B280101.png)
![N-(3-chloro-4-methoxyphenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280102.png)
![ethyl 6-amino-4-{5-[(2-bromophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280105.png)
![2-[2-(2,4-Difluoro-phenyl)-2-oxo-ethylsulfanyl]-4-methoxymethyl-6-methyl-nicotinonitrile](/img/structure/B280106.png)

![methyl 6-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280109.png)

